Batefenterol - 743461-65-6

Batefenterol

Catalog Number: EVT-260953
CAS Number: 743461-65-6
Molecular Formula: C40H42ClN5O7
Molecular Weight: 740.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Batefenterol has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive.

Acetylcholine (ACh)

    Compound Description: Acetylcholine is a neurotransmitter involved in various biological processes, including muscle contraction and bronchoconstriction. In the context of the provided papers, acetylcholine is used as a spasmogen to induce bronchospasm in experimental models for evaluating the bronchoprotective effects of batefenterol and other bronchodilators. []

    Relevance: Acetylcholine's mechanism of action involves binding to muscarinic receptors, which batefenterol also targets as a muscarinic antagonist. Therefore, acetylcholine serves as a relevant comparator to assess the efficacy and potency of batefenterol in inhibiting acetylcholine-induced bronchoconstriction. []

Histamine

    Relevance: Batefenterol exhibits dual pharmacological activity, including β2-adrenergic agonism. By inducing bronchospasm with histamine, researchers can isolate and evaluate the β2-agonist component of batefenterol's bronchoprotective effects independently of its antimuscarinic activity. []

Umeclidinium/Vilanterol (UMEC/VI)

    Compound Description: Umeclidinium/vilanterol is a fixed-dose combination medication used for the treatment of chronic obstructive pulmonary disease (COPD). Umeclidinium is a long-acting muscarinic antagonist (LAMA), while vilanterol is a long-acting β2-agonist (LABA). []

    Relevance: Umeclidinium/vilanterol represents a clinically established treatment for COPD and serves as an active comparator to assess the efficacy and safety of batefenterol in clinical trials. The comparison allows researchers to determine if batefenterol offers comparable or superior bronchodilation and clinical benefits compared to an existing standard of care for COPD. []

Salbutamol

    Compound Description: Salbutamol, also known as albuterol, is a short-acting β2-agonist commonly used as a rescue medication for rapid relief of bronchospasm in conditions like asthma and COPD. []

    Relevance: Salbutamol was utilized in a study subgroup of patients with COPD who demonstrated reversibility to salbutamol, indicating their responsiveness to β2-agonist therapy. This subgroup analysis allowed researchers to investigate whether the bronchodilatory effects of batefenterol varied based on the presence of β2-agonist responsiveness in patients with COPD. []

Salmeterol

    Compound Description: Salmeterol is a long-acting β2-agonist used in the management of asthma and COPD. It provides sustained bronchodilation for an extended period. []

    Relevance: In a clinical trial, batefenterol demonstrated numerically greater improvements in trough FEV1 (a measure of lung function) compared to salmeterol after 4 weeks of dosing in patients with moderate to severe COPD. This finding suggests that batefenterol may offer superior efficacy in terms of sustained bronchodilation compared to an established LABA like salmeterol. []

Fluticasone Furoate (FF)

    Compound Description: Fluticasone furoate is a highly potent inhaled corticosteroid (ICS) used to reduce inflammation in the airways of individuals with asthma and COPD. []

    Relevance: Fluticasone furoate is investigated in combination with batefenterol as a potential fixed-dose combination therapy for COPD. Studies evaluating the pharmacokinetic interactions between batefenterol and fluticasone furoate when administered concurrently are essential to understand if the combination alters the absorption, distribution, metabolism, or excretion of either drug, which could impact their safety and efficacy profiles. [, , ]

Vilanterol

    Compound Description: Vilanterol is a long-acting β2-agonist frequently combined with inhaled corticosteroids for the treatment of COPD and asthma. []

    Relevance: In a study examining the pharmacokinetics of fluticasone furoate, a fixed-dose combination of fluticasone furoate/vilanterol was included as a treatment arm to compare the systemic exposure of fluticasone furoate when administered alone or in combination with different drugs, including batefenterol. This comparison helps researchers assess if any observed pharmacokinetic interactions between batefenterol and fluticasone furoate are unique to this combination or represent a broader class effect of co-administering fluticasone furoate with other bronchodilators. []

Navafenterol

    Compound Description: Navafenterol is another bifunctional muscarinic antagonist-β2-adrenoceptor agonist (MABA) under investigation for the treatment of COPD. []

    Relevance: Navafenterol belongs to the same class of drugs as batefenterol and is being developed for the same indication. The inclusion of navafenterol in a machine learning analysis predicting the success of experimental COPD drugs highlights the potential of this drug class and its relevance in the context of batefenterol research. []

    Compound Description: AZD8871 is an inhaled dual M3 receptor antagonist/β2-adrenoceptor agonist molecule being developed for chronic obstructive pulmonary disease. []

    Relevance: AZD8871 is structurally similar to batefenterol and is being studied for the same indication (COPD). AZD8871's pharmacological profile, including long-lasting effects and a favorable safety profile, makes it relevant to batefenterol as both compounds represent potential next-generation inhaled bronchodilators. []

CHF6366

    Compound Description: CHF6366 is a novel inhaled MABA compound []

    Relevance: CHF6366 is structurally similar to batefenterol and is also being investigated for its bronchoprotective effects in COPD. Comparing the pharmacological profiles of CHF6366 and batefenterol provides insights into the structure-activity relationships within this drug class and helps identify compounds with potentially improved efficacy, duration of action, or safety profiles. []

Synthesis Analysis

Methods and Technical Details

The synthesis of batefenterol involves several key steps, typically executed without the use of metal catalysts. The process begins with the formation of a biphenyl core through coupling reactions, followed by the introduction of specific functional groups to achieve the desired pharmacological properties. The synthesis pathway can be summarized as follows:

  1. Formation of the Biphenyl Core: This step utilizes various coupling reactions to establish the foundational structure.
  2. Functionalization: Subsequent reactions introduce necessary functional groups that enhance binding affinity to muscarinic and beta-2 adrenergic receptors.
  3. Purification: The final compound is purified to ensure high purity levels (>98%) suitable for clinical use.
Molecular Structure Analysis

Structure and Data

Batefenterol’s molecular formula is C21_{21}H24_{24}N2_{2}O3_{3}, with a molecular weight of 356.43 g/mol. The compound features a biphenyl structure that contributes to its interaction with biological targets. Key structural characteristics include:

  • Biphenyl Core: Provides stability and allows for effective receptor binding.
  • Functional Groups: Specific groups are designed to enhance selectivity towards human muscarinic receptors (hM2, hM3) and beta-2 adrenergic receptors.

In competition radioligand binding studies, batefenterol demonstrated high affinity for hM2 (Ki = 1.4 nM) and hM3 (Ki = 1.3 nM), as well as moderate affinity for beta-2 adrenergic receptors (Ki = 3.7 nM) .

Chemical Reactions Analysis

Reactions and Technical Details

Batefenterol undergoes several chemical reactions that contribute to its pharmacological activity:

  1. Binding Interactions: Batefenterol acts as a competitive antagonist at muscarinic receptors while simultaneously functioning as an agonist at beta-2 adrenergic receptors.
  2. Smooth Muscle Relaxation: In vitro studies show that it induces relaxation in isolated guinea pig trachea, demonstrating its efficacy in promoting bronchodilation through dual mechanisms.
  3. Pharmacokinetic Properties: The compound exhibits rapid clearance from the system with a short half-life, which is beneficial for its therapeutic application in COPD management .
Mechanism of Action

Process and Data

Batefenterol operates through a dual mechanism:

  • Muscarinic Antagonism: By blocking muscarinic receptors (specifically M3), it reduces bronchoconstriction, which is vital in conditions like COPD.
  • Beta-2 Agonism: Activation of beta-2 adrenergic receptors leads to increased cyclic adenosine monophosphate levels, promoting smooth muscle relaxation.

This synergistic action results in enhanced bronchodilation compared to agents that target only one pathway, thus improving respiratory function in patients with COPD .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Batefenterol exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide at concentrations up to 100 mg/mL; solubility in other solvents like polyethylene glycol and saline is also favorable.
  • Stability: The compound shows good stability under standard storage conditions, which is essential for maintaining its efficacy during transportation and storage.
  • Pharmacokinetics: Exhibits low systemic exposure following inhalation, which correlates with minimal systemic side effects .
Applications

Scientific Uses

Batefenterol is primarily used in the treatment of chronic obstructive pulmonary disease due to its potent bronchodilatory effects. Its development represents a significant advancement in inhalation therapy, offering a single inhaled medication that combines two therapeutic actions into one formulation. This not only simplifies treatment regimens but also enhances patient adherence by reducing the number of inhalers required.

Research continues into its potential applications beyond COPD, including other respiratory conditions where dual action may provide therapeutic benefits .

Properties

CAS Number

743461-65-6

Product Name

Batefenterol

IUPAC Name

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

Molecular Formula

C40H42ClN5O7

Molecular Weight

740.2 g/mol

InChI

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1

InChI Key

URWYQGVSPQJGGB-DHUJRADRSA-N

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

GSK961081; GSK-961081; GSK 961081; TD-5959; TD 5959; TD5959; Batefenterol

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.